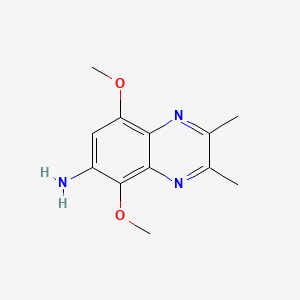

6-Amino-5,8-dimethoxy-2,3-dimethylquinoxaline

CAS No.: 56393-25-0

Cat. No.: VC15947682

Molecular Formula: C12H15N3O2

Molecular Weight: 233.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 56393-25-0 |

|---|---|

| Molecular Formula | C12H15N3O2 |

| Molecular Weight | 233.27 g/mol |

| IUPAC Name | 5,8-dimethoxy-2,3-dimethylquinoxalin-6-amine |

| Standard InChI | InChI=1S/C12H15N3O2/c1-6-7(2)15-11-10(14-6)9(16-3)5-8(13)12(11)17-4/h5H,13H2,1-4H3 |

| Standard InChI Key | RMQLVHBOWJTTRS-UHFFFAOYSA-N |

| Canonical SMILES | CC1=NC2=C(C=C(C(=C2N=C1C)OC)N)OC |

Introduction

Chemical Identity and Structural Features

6-Amino-5,8-dimethoxy-2,3-dimethylquinoxaline is a poly-substituted quinoxaline derivative featuring two methoxy groups at positions 5 and 8, methyl groups at positions 2 and 3, and an amino group at position 6. Its IUPAC name, 5,8-dimethoxy-2,3-dimethylquinoxalin-6-amine, reflects this substitution pattern . The compound’s planar aromatic quinoxaline core facilitates π-π interactions, while its polar substituents enhance solubility in organic solvents .

Molecular and Structural Data

The compound’s SMILES string and InChIKey (RMQLVHBOWJTTRS-UHFFFAOYSA-N) provide unambiguous representations of its structure, critical for computational modeling and database searches .

Synthesis and Preparation

The synthesis of 6-amino-5,8-dimethoxy-2,3-dimethylquinoxaline involves multi-step routes leveraging condensation, cyclization, and functional group transformations. Key methodologies are extrapolated from related quinoxaline derivatives described in the literature .

Scheme 1: Hydrazide-Mediated Route

The synthesis begins with methyl aminopyridine carboxylate (5a–5e), which undergoes reflux with hydrazine hydrate in methanol to yield hydrazide intermediates (6a–6e). Subsequent reaction with 1,1-dimethoxy-N,N-dimethylamine in toluene generates imine intermediates (7a–7e), which are cyclized with isopropylamine in acetic acid/acetonitrile to form triazole derivatives (8a–8e). Final amidation with quinoxaline-2-carboxylic acid produces the target compounds (9a–9e) .

Scheme 2: Suzuki Coupling and Amidation

2-Amino-bromopyridine (10) reacts with 1-isopropylpyrazole-5-boronic acid pinacol ester via Suzuki coupling to form 11a, which is coupled with quinoxaline-2-carboxylic acid using propylphosphonic anhydride (T3P) to yield 12a. Analogous routes produce 12b–12f through cyclization with amines like cyclopropylamine and trifluoropropan-2-amine .

Scheme 3: Nitro Group Manipulation

Starting with 17, prop-2-yn-1-amine is introduced under triethylamine catalysis to form 18. Selective reduction of the nitro group in 19 using nickel catalysis yields 20, which is oxidized to carboxylic acid 21 with SeO₂/H₂O₂. Reaction with intermediate 16 under POCl₃/pyridine conditions furnishes 22, a structurally related quinoxaline .

Physicochemical Properties

The compound exhibits moderate thermal stability, with a melting point of 189–190 °C . Its predicted boiling point (409.5 °C) and density (1.209 g/cm³) align with trends observed in methoxy-substituted heterocycles . The pKa of 2.66 suggests weak acidity, likely originating from the amino group, which influences its solubility and reactivity in basic media .

Applications and Uses

6-Amino-5,8-dimethoxy-2,3-dimethylquinoxaline serves primarily as a pharmaceutical intermediate. Its structural motifs are valuable in designing bioactive molecules, particularly antimicrobial and anticancer agents . For example, quinoxaline derivatives are explored for their kinase inhibitory activity, though specific biological data for this compound remain unreported .

| Supplier | Location | Contact Information |

|---|---|---|

| GRK Research Laboratories | India | +91-7093001765 |

| LEAP CHEM Co., Ltd. | Hong Kong | +852-30606658 |

| Suzhou Health Chemicals | Jiangsu, China | +86-(512)-58277800 |

These suppliers provide the compound at >98% purity, catering to research and industrial applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume